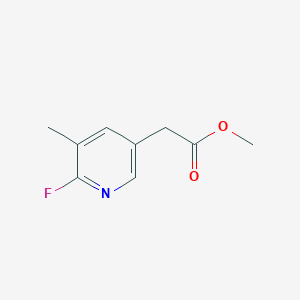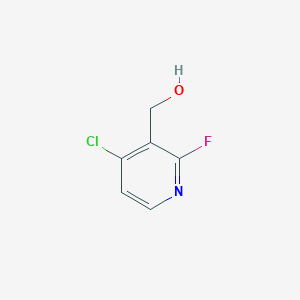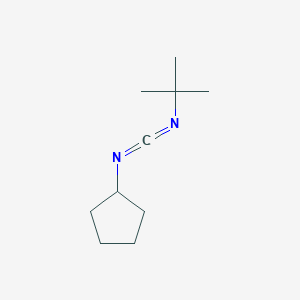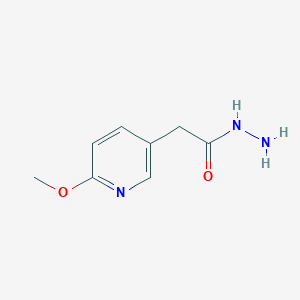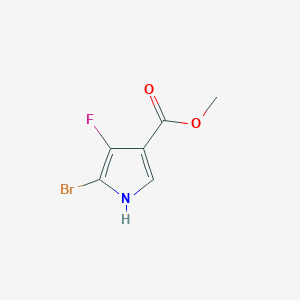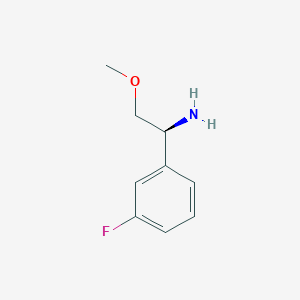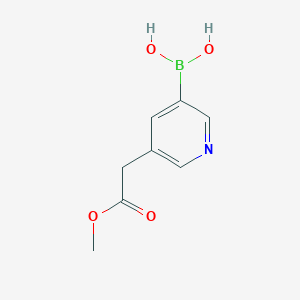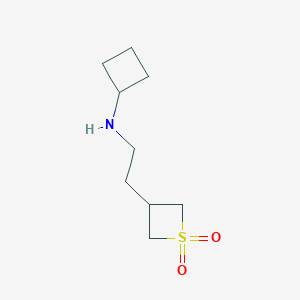
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a cyclobutylamino group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide typically involves the reaction of a thietane precursor with a cyclobutylamine derivative. One common method includes the nucleophilic substitution reaction where a thietane-1,1-dioxide is reacted with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antidepressant activity, showing promising results in preclinical tests.
Materials Science: The unique structural properties of the thietane ring make it a candidate for the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds, which are valuable in various chemical industries.
Mecanismo De Acción
The mechanism by which 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide exerts its effects, particularly in medicinal applications, involves interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter levels, thereby exerting antidepressant effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence serotonin and norepinephrine levels .
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylsulfanyl)thietane 1,1-dioxide: Another thietane derivative with similar structural properties but different substituents.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a nitrile group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science, where its analogs may not be as effective .
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-8(7-13)4-5-10-9-2-1-3-9/h8-10H,1-7H2 |
Clave InChI |
WYRNARJHGBWBFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NCCC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


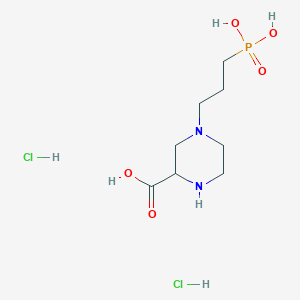
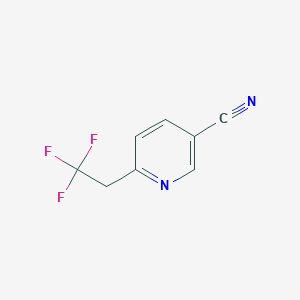
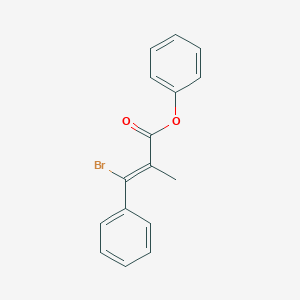
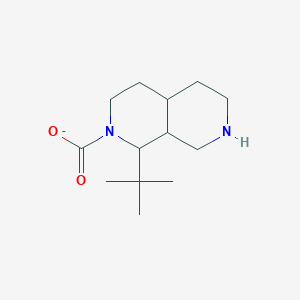
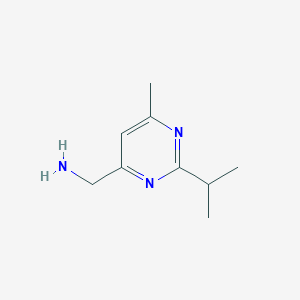
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)

